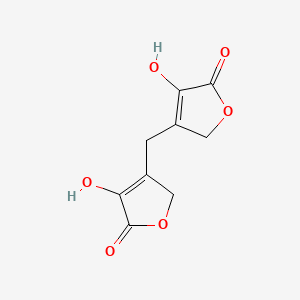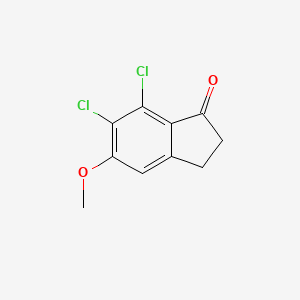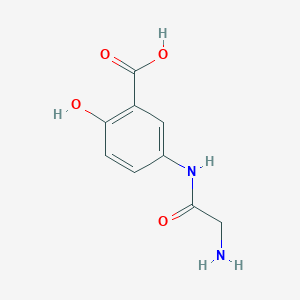
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is a chemical compound with the molecular formula C16H16O4S. It is known for its unique structure, which includes a benzothiophene ring fused with a propanedioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate typically involves the condensation of benzothiophene derivatives with diethyl malonate under basic conditions. A common method includes the use of sodium ethoxide as a base in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with a benzothiophene derivative to form the desired product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the laboratory synthesis methods .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the benzothiophene ring to a dihydrobenzothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A commonly used ester in organic synthesis, known for its reactivity in enolate chemistry.
Benzothiophene: A sulfur-containing heterocycle with applications in medicinal chemistry.
Diethyl benzylidenemalonate: A structurally similar compound with a benzylidene group instead of a benzothiophene ring.
Uniqueness
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is unique due to the presence of both the benzothiophene ring and the propanedioate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
5381-31-7 |
|---|---|
Molekularformel |
C16H16O4S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
diethyl 2-(1-benzothiophen-3-ylmethylidene)propanedioate |
InChI |
InChI=1S/C16H16O4S/c1-3-19-15(17)13(16(18)20-4-2)9-11-10-21-14-8-6-5-7-12(11)14/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
MFHBXWOQZMZIGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CSC2=CC=CC=C21)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

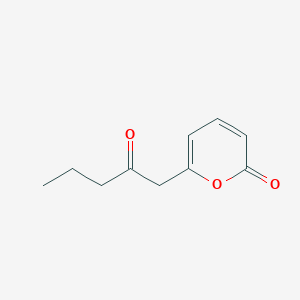
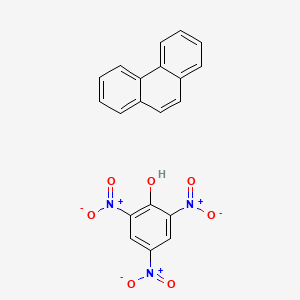
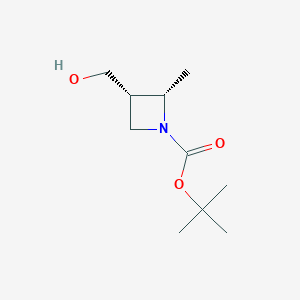
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
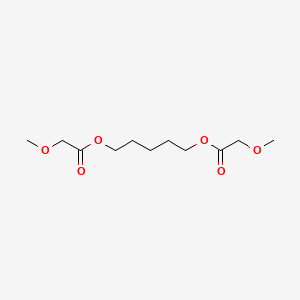
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
